(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an indole moiety. Its synthesis involves a two-step process:
Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form an intermediate, ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Knoevenagel Condensation: The intermediate undergoes condensation with 1H-indole-3-carbaldehyde in the presence of piperidine and acetic acid, yielding the final product with a 70% yield .
The compound’s structure is confirmed via spectroscopic methods (IR, NMR, HRMS) and elemental analysis.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDJLJIJDXKAI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-Ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, including antibacterial, anticancer, and antioxidant properties.
Structural Characteristics
The compound features several key structural components:
- Ethyl ester group : Contributes to its solubility and biological activity.
- Cyano group : May enhance reactivity and biological interaction.
- Indole moiety : Known for diverse biological functions, including anticancer properties.
- Tetrahydrobenzo[b]thiophene core : Imparts unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Knoevenagel condensation : To form the acrylamide linkage.
- Cyclization reactions : To construct the tetrahydrobenzo[b]thiophene structure.
- Purification techniques : Such as recrystallization and chromatography to ensure high purity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Testing against bacterial strains : Studies have shown that derivatives of tetrahydrobenzo[b]thiophene are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones serves as a measure of antibacterial efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | B. subtilis | 18 |
| (E)-ethyl 2-(2-cyano...) | S. aureus | 20 |
Anticancer Activity
The compound's indole structure suggests potential anticancer properties:
- Mechanism of Action : Related compounds have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation. For example, studies demonstrated that certain derivatives caused G2/M phase arrest in MCF-7 breast cancer cells.
Antioxidant Activity
Antioxidant properties are crucial for therapeutic applications:
- Scavenging assays : Various methods such as DPPH radical scavenging have been employed to evaluate antioxidant activity. Compounds with phenolic groups showed enhanced radical scavenging capabilities.
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 85 |
| (E)-ethyl 2-(2-cyano...) | 78 |
Case Studies and Research Findings
- Apoptosis Induction in Cancer Cells : A study reported that similar compounds effectively induced apoptosis in MCF-7 cells with an IC50 value of 23.2 μM after 48 hours of treatment .
- Antioxidant Comparison : In comparative studies, compounds with hydroxyl substituents at specific positions demonstrated superior antioxidant activities compared to their methoxy counterparts .
- Therapeutic Potential : The unique structural features of (E)-ethyl 2-(2-cyano...) suggest its viability as a template for developing novel therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Computational Similarity Analysis
- Tanimoto Coefficient : The target compound shares ~60–70% structural similarity with phenyl-substituted analogs (e.g., Analog 1) based on binary fingerprint analysis .
- Graph-Based Comparison : Subgraph matching reveals conserved tetrahydrobenzo[b]thiophene and acrylamido motifs but divergent substituents (indole vs. phenyl), leading to distinct pharmacophore profiles .
Physicochemical Properties
Key Research Findings
Synthetic Efficiency : The target compound’s 70% yield is lower than Analog 1 (90%) but higher than Analog 2 (56%), reflecting the influence of substituent complexity on reaction efficiency .
Bioactivity Trends: Phenyl-substituted analogs (e.g., Analog 1) show stronger antioxidant/anti-inflammatory activity than indole derivatives, possibly due to enhanced hydrogen-bonding capacity of phenolic –OH groups .
Structural Flexibility : The tetrahydrobenzo[b]thiophene core tolerates diverse substituents (indole, phenyl, isoindoline), enabling tailored pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
